molecular formula C22H24O2 B14534268 Methyl 3,4-bis(3-methylphenyl)cyclohex-3-ene-1-carboxylate CAS No. 62544-07-4

Methyl 3,4-bis(3-methylphenyl)cyclohex-3-ene-1-carboxylate

Cat. No.: B14534268
CAS No.: 62544-07-4
M. Wt: 320.4 g/mol
InChI Key: VWJBGIQIBFYZCD-UHFFFAOYSA-N
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Description

Methyl 3,4-bis(3-methylphenyl)cyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexene ring substituted with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-bis(3-methylphenyl)cyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexene ring. Subsequent steps involve the introduction of methyl and phenyl groups through Friedel-Crafts alkylation and acylation reactions. The final step is the esterification of the carboxylic acid group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to facilitate the Friedel-Crafts reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-bis(3-methylphenyl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Methyl 3,4-bis(3-methylphenyl)cyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,4-bis(3-methylphenyl)cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-bis(4-methylphenyl)cyclohex-3-ene-1-carboxylate
  • Methyl 3,4-bis(2-methylphenyl)cyclohex-3-ene-1-carboxylate
  • Methyl 3,4-bis(3-ethylphenyl)cyclohex-3-ene-1-carboxylate

Uniqueness

Methyl 3,4-bis(3-methylphenyl)cyclohex-3-ene-1-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups on the phenyl rings can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

CAS No.

62544-07-4

Molecular Formula

C22H24O2

Molecular Weight

320.4 g/mol

IUPAC Name

methyl 3,4-bis(3-methylphenyl)cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C22H24O2/c1-15-6-4-8-17(12-15)20-11-10-19(22(23)24-3)14-21(20)18-9-5-7-16(2)13-18/h4-9,12-13,19H,10-11,14H2,1-3H3

InChI Key

VWJBGIQIBFYZCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(CC(CC2)C(=O)OC)C3=CC=CC(=C3)C

Origin of Product

United States

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